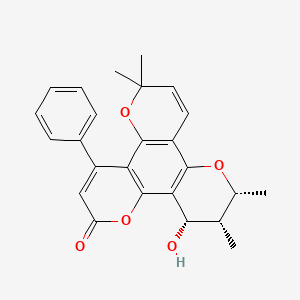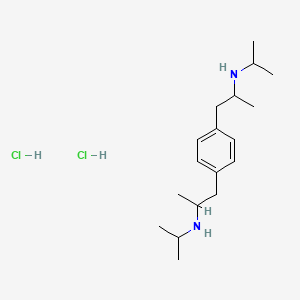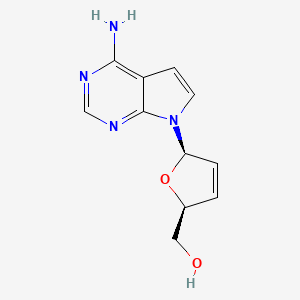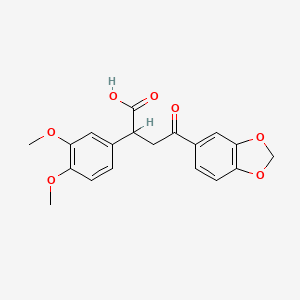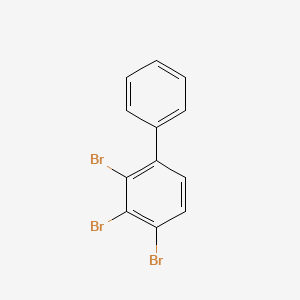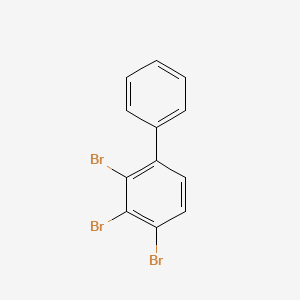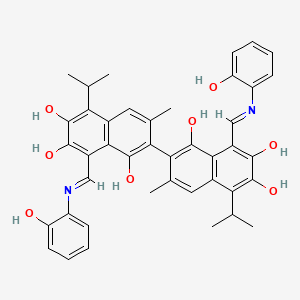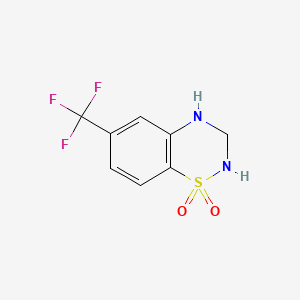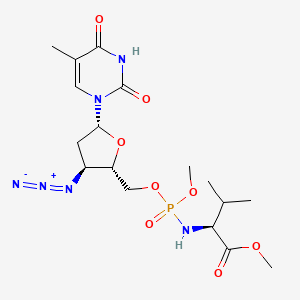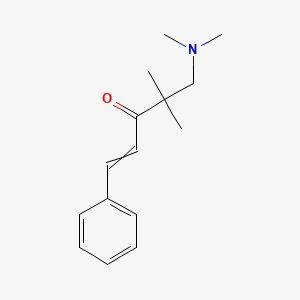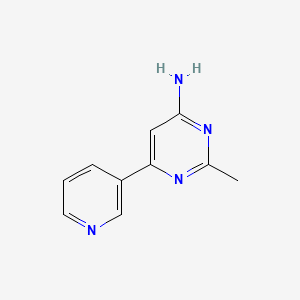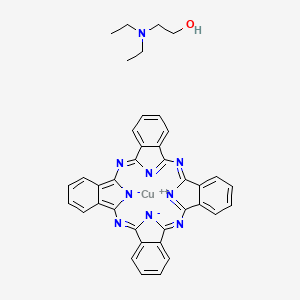
Einecs 278-182-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 278-182-8, also known by its Chemical Abstracts Service (CAS) number 75300-76-4, is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound’s molecular formula is C38H31CuN9O, and it has a molecular weight of 693.25800 .
Chemical Reactions Analysis
Einecs 278-182-8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles under specific conditions. The major products formed from these reactions vary based on the reactants and conditions used .
Scientific Research Applications
Einecs 278-182-8 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology and medicine, it may be studied for its potential biological activities and interactions with biomolecules. In industry, it could be utilized in the development of new materials or as a catalyst in chemical processes .
Mechanism of Action
The mechanism of action of Einecs 278-182-8 involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is not available, compounds of this nature typically exert their effects by binding to specific receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Einecs 278-182-8 can be compared with other similar compounds listed in the EINECS inventory. Some similar compounds include those with similar molecular structures or functional groups. . this compound is unique due to its specific molecular structure and the resulting chemical and biological properties.
Properties
CAS No. |
75300-76-4 |
|---|---|
Molecular Formula |
C32H16CuN8.C6H15NO C38H31CuN9O |
Molecular Weight |
693.3 g/mol |
IUPAC Name |
copper;2-(diethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C32H16N8.C6H15NO.Cu/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;1-3-7(4-2)5-6-8;/h1-16H;8H,3-6H2,1-2H3;/q-2;;+2 |
InChI Key |
VCOZBBRZGJCHKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCO.C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Cu+2] |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



